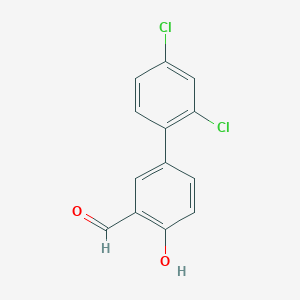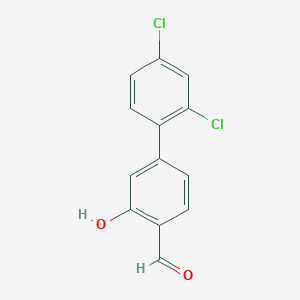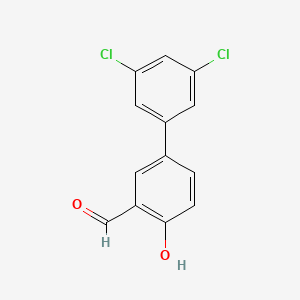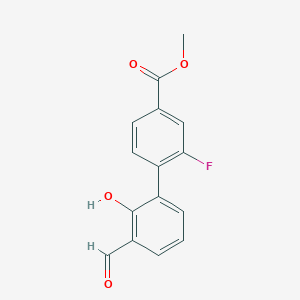
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% (4-FMCFP) is a compound used in scientific research and lab experiments. It is a versatile compound with a wide range of applications, including synthesis, biochemical and physiological effects, and more. In
Aplicaciones Científicas De Investigación
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is used in scientific research for a variety of applications. It has been used as a reagent in the synthesis of heterocycles, such as benzimidazoles, quinolines, and thiazoles. It is also used in the synthesis of functionalized polymers, such as polyurethanes and polyesters. Additionally, 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been used as a catalyst for the synthesis of polymers and as a reagent in the synthesis of pharmaceuticals.
Mecanismo De Acción
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% acts as a catalyst in the synthesis of heterocycles and polymers. It acts by forming a covalent bond between the two reactants, which enables them to react with each other. This covalent bond is formed by the addition of a hydrogen atom to the carbon atom of one of the reactants. This addition of a hydrogen atom creates a new bond between the two reactants, which then facilitates the reaction.
Biochemical and Physiological Effects
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus, Escherichia coli, and Salmonella typhimurium. Additionally, it has been found to have anti-inflammatory and anti-cancer properties, and it has been found to have an inhibitory effect on the growth of certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% in lab experiments has a number of advantages. It is a versatile compound that can be used in a variety of applications, and it is relatively easy to synthesize. Additionally, it is relatively inexpensive and can be stored for long periods of time without significant degradation. However, there are some limitations to the use of 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% in lab experiments. It is highly toxic and should be handled with care, and it is reactive with many other compounds, which can lead to unwanted side reactions.
Direcciones Futuras
There are a number of potential future directions for the use of 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% in scientific research. It could be further studied for its potential as a catalyst in the synthesis of polymers and pharmaceuticals. Additionally, it could be studied for its potential as an inhibitor of certain bacterial and cancer cell lines. Furthermore, it could be studied for its potential applications in the synthesis of other heterocycles, such as indoles and pyrroles. Finally, it could be studied for its potential as a reagent in the synthesis of other functionalized polymers, such as polyamides and polyimides.
Métodos De Síntesis
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is synthesized through a multi-step process. The first step involves the reaction of 2-fluoro-4-methoxycarbonylphenol with 2-formylphenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of between 80-100°C. The reaction product is then purified by column chromatography, and the product is then recrystallized.
Propiedades
IUPAC Name |
methyl 3-fluoro-4-(3-formyl-4-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)10-2-4-12(13(16)7-10)9-3-5-14(18)11(6-9)8-17/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPOFTKYTXTISW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685301 |
Source


|
| Record name | Methyl 2-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol | |
CAS RN |
1111120-93-4 |
Source


|
| Record name | Methyl 2-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378672.png)


![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378686.png)
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378693.png)
![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378708.png)
